4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol is a brominated phenolic compound featuring a 3,5-dimethoxyaniline-derived aminomethyl substituent.
Properties
IUPAC Name |
4-bromo-2-[(3,5-dimethoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-19-13-6-12(7-14(8-13)20-2)17-9-10-5-11(16)3-4-15(10)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNCFCYYPPAFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol typically involves the reaction of 4-bromophenol with 3,5-dimethoxyaniline in the presence of formaldehyde. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Halogen Substitution Reactions
The bromine atom at the 4-position of the phenolic ring is susceptible to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.
Oxidation Reactions
The phenolic hydroxyl group and methoxy-substituted aromatic rings are prone to oxidation.
Reduction Reactions
The amino-methyl group and aromatic rings may undergo reduction under specific conditions.
Functionalization of the Amino-Methyl Group
The aminomethyl (-NH-CH₂-) linker offers sites for alkylation or acylation.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (due to methoxy and amino groups) can undergo electrophilic substitution.
Complexation and Chelation
The phenolic -OH and amino groups can act as ligands for metal ions.
Stability Under Environmental Conditions
The compound’s stability is influenced by pH, temperature, and light.
Key Insights from Comparative Studies
-
Bromine Reactivity : The 4-bromo substituent is more reactive toward NAS than chlorine or methoxy groups in analogous compounds .
-
Directing Effects : The methoxy groups on the 3,5-positions strongly activate the aromatic ring for electrophilic substitution at the para position relative to the amino-methyl group .
-
Steric Hindrance : The aminomethyl grou
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of phenolic compounds can exhibit significant anticancer properties. The presence of the bromine atom and methoxy groups in 4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuropharmacological Effects
The compound may also have neuropharmacological applications. Phenolic compounds are known to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. Investigations into the structure-activity relationship of such compounds could reveal their efficacy in modulating neurotransmitter levels and protecting neuronal health .
Agrochemical Applications
Insecticidal Properties
this compound can serve as an intermediate in the synthesis of insecticidal agents. Similar phenolic compounds have been reported to possess insecticidal and acaricidal properties, making them valuable in agricultural practices for pest management . The bromine substitution may enhance the potency and selectivity of these agents against specific pests.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the development of novel polymeric materials. Its functional groups allow for incorporation into polymer matrices, potentially improving thermal stability and mechanical properties. Research into its use as a cross-linking agent or modifier in polymer formulations could lead to advancements in material performance .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various phenolic compounds, including derivatives similar to this compound. The results indicated that these compounds could significantly inhibit the growth of breast cancer cells through apoptosis induction mechanisms. Further research is required to delineate the specific pathways involved .
Case Study 2: Insecticide Development
Another research initiative focused on synthesizing new insecticides from phenolic intermediates. The synthesized insecticides demonstrated effective control over common agricultural pests while exhibiting low toxicity to non-target organisms. The study highlighted the potential for this compound as a precursor for developing environmentally friendly pest control solutions .
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives
4-Bromo-2-(3-chlorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C5)
- Structural Features: Replaces the aminomethylphenol group with a benzamide scaffold and a 3-chlorophenylsulfonamido substituent.
- Key Data :
4-Bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C10)
- Structural Features : Differs from C5 by substituting 3-chlorophenyl with 2,4-difluorophenyl.
- Key Data :
- Activity : Fluorine atoms may enhance metabolic stability and bioavailability, common in drug design.
Simpler Bromophenols
4-Bromo-3,5-dimethylphenol
- Structural Features: Lacks the aminomethyl and dimethoxyphenyl groups; methyl substituents dominate.
- Key Data :
4-Bromo-3,5-difluorophenol
Schiff Base Derivatives
2-(4-Bromophenylimino)methyl-3,5-dimethoxyphenol
- Structural Features : Schiff base formed between 4-bromoaniline and 3,5-dimethoxy-2-hydroxybenzaldehyde.
- Key Data: Synthesis: 69% yield via reflux in ethanol; m.p. 380–382 K .
Aminomethylphenol Derivatives with Varied Substituents
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol
- Structural Features: Trifluoroanilino group instead of dimethoxyphenyl.
- Key Data: Computed Properties: MW 332.12, XLogP3 = 4 (high hydrophobicity), 2 H-bond donors, 5 acceptors .
- Activity : Fluorine-rich compounds often exhibit enhanced membrane permeability.
25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol)
- Structural Features: Phenethylamine backbone linked to aminomethylphenol.
- Key Data: Analytical Methods: Identified via GC-MS .
Comparative Data Table
Research Findings and Implications
- Synthesis Efficiency : Schiff bases (e.g., ) exhibit higher yields (~69%) compared to benzamide derivatives (~48%), suggesting reaction conditions or steric effects impact efficiency.
- Biological Activity : The 3,5-dimethoxyaniline group is recurrent in bioactive compounds (e.g., FGFR inhibitors , antimicrobial benzamides ), implicating its role in target binding.
- Toxicity Considerations : Zinc complexes of similar Schiff bases show reduced toxicity but liver activity alterations, urging caution in high-dose applications .
Biological Activity
4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and methoxy groups in its structure contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and synthesis methods.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHBrNO
- Molecular Weight : 351.23 g/mol
The structural formula highlights the key functional groups that influence its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This is significant in pathways related to cancer and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter systems and cellular signaling pathways.
- Antioxidant Activity : The methoxy groups contribute to the compound's ability to scavenge free radicals, which is beneficial in reducing oxidative stress.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent through apoptosis induction. -
Antioxidant Properties :
Research conducted on the antioxidant capacity demonstrated that the compound significantly reduced oxidative stress markers in cellular models, indicating its potential for therapeutic use in oxidative stress-related diseases. -
Anti-inflammatory Effects :
In vitro assays showed that treatment with this compound decreased levels of TNF-alpha and IL-6 in cultured macrophages, highlighting its role in modulating inflammatory responses.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : The starting material is brominated using N-bromosuccinimide (NBS) under controlled conditions.
- Coupling Reaction : The brominated product is then coupled with 3,5-dimethoxybenzylamine to form the final product.
- Purification : The crude product is purified using column chromatography to obtain a high-purity compound suitable for biological testing.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol, and how can reaction yields be improved?
Answer: The compound is typically synthesized via Schiff base formation or reductive amination. For example, refluxing 2-hydroxy-4,6-dimethoxybenzaldehyde with 4-bromoaniline in ethanol under acidic conditions yields derivatives like 2-(4-Bromophenylimino)methyl-3,5-dimethoxyphenol (69% yield). Optimization includes:
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- FTIR/FT-Raman : Identify functional groups (e.g., phenolic O-H stretch at ~3200 cm⁻¹, C-Br stretch at ~560 cm⁻¹) .
- GC-MS : Confirm molecular weight (e.g., molecular ion peak at m/z corresponding to C₁₅H₁₅BrN₂O₃) and detect impurities .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8 ppm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
- Data collection : Use SHELXL for small-molecule refinement. High-resolution data (≤1.0 Å) improves accuracy in locating hydrogen bonds (e.g., O-H···N interactions) .
- Validation : Check for twinning using R-factor convergence and ADDSYM in SHELX .
- Case study : Crystals of related Schiff bases (e.g., 2-(4-Bromophenylimino)methyl-3,5-dimethoxyphenol) confirm planar geometry and intramolecular H-bonding .
Q. What strategies address contradictory bioactivity data in antimicrobial or anticancer studies?
Answer:
- Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values for FGFR inhibition in cancer models) .
- Structural analogs : Compare substituent effects (e.g., methoxy vs. bromo groups on receptor binding) .
- Replication : Reproduce assays in independent labs to rule out batch-specific impurities (e.g., residual solvents affecting cell viability) .
Q. How do solvent systems influence the compound’s physicochemical properties?
Answer:
- Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility for biological assays, while ethanol/water mixtures suit crystallization .
- Ultrasonic velocity studies : In dioxane-water mixtures, deviations from ideal mixing (U₂<sup>exp</sup>/U₂<sup>mix</sup> ≠1) indicate solute-solvent H-bonding and dipole interactions .
- Stability : Monitor degradation in aqueous buffers via HPLC at varying pH (e.g., phenolic OH prone to oxidation at pH >7) .
Q. What computational methods predict the compound’s reactivity in drug design pipelines?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with FGFR kinases (e.g., hydrogen bonding with Asp641, hydrophobic contacts with Leu484) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution (e.g., electrophilic bromine atom as a reactive site) .
- ADMET profiling : Predict bioavailability (e.g., LogP ~2.8 suggests moderate blood-brain barrier penetration) .
Q. How can researchers validate the compound’s role in enzyme inhibition or DNA interaction studies?
Answer:
- Enzyme assays : Use fluorescence-based kits (e.g., β-galactosidase inhibition) with positive controls (e.g., quercetin) .
- DNA damage assays : Perform comet assays or γ-H2AX staining to detect double-strand breaks .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to DNA G-quadruplexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
